Cy3 NHS Ester potassiumsalt(1:1)
CAS No.: 945529-56-6
VCID: VC0015812
Molecular Formula: C35H40KN3O10S2
Molecular Weight: 765.9 g/mol
* For research use only. Not for human or veterinary use.
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Description | Cy3 NHS ester is an orange-fluorescent, amine-reactive dye used for labeling primary amines in proteins . It is also known as Sulfo-Cyanine3 NHS ester . The NHS ester (N-hydroxysuccinimide ester) group reacts with primary amines found in proteins (specifically lysine residues), amine-modified oligonucleotides, and other amine-containing molecules, making it useful for creating fluorescent bioconjugates . Cy3 NHS ester is water-soluble, pH insensitive between pH 4 and 10, and can be excited using the 532 nm or 555 nm laser line . It is suitable for moderate-to-high abundance targets, but not recommended for labeling proteins at high molar ratios due to self-quenching . Cyanine 3 monosuccinimidyl ester is available as a potassium salt . AAT Bioquest offers Cy dye NHS esters in the form of triethylammonium salts that are more soluble in DMSO and DMF than the corresponding potassium salts offered by some other vendors . The Cy dye triethylammonium salts have the same reactivity and give conjugates identical to the Cy dye potassium salts . A similar chemical compound is Cyanine 3.5 monosuccinimidyl ester, potassium salt, which is also used to label biological molecules for fluorescence imaging and biochemical analysis . It has an excitation wavelength of 581 nm and an emission wavelength of 596 nm . For detection of low-abundance biological targets, AZDye 555 NHS Ester (Alexa Fluor ® 555 analog) is recommended, because it can be attached to proteins at high molar ratios without significant self-quenching, enabling brighter conjugates and more sensitive detection . |
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CAS No. | 945529-56-6 |
Product Name | Cy3 NHS Ester potassiumsalt(1:1) |
Molecular Formula | C35H40KN3O10S2 |
Molecular Weight | 765.9 g/mol |
IUPAC Name | potassium;(2E)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Standard InChI | InChI=1S/C35H41N3O10S2.K/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40;/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47);/q;+1/p-1 |
Standard InChIKey | GYGDXVZRUULRLB-UHFFFAOYSA-M |
SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] |
Canonical SMILES | CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.[K+] |
Synonyms | 2-[3-[1-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3H-indolium Inner Salt Potassium Salt; |
PubChem Compound | 50930821 |
Last Modified | Apr 15 2024 |
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